molecular formula C13H21N3O5S B3048360 Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide CAS No. 165618-72-4

Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide

Cat. No.: B3048360
CAS No.: 165618-72-4
M. Wt: 331.39 g/mol
InChI Key: QGGYVKRXFQLYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide is a compound belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C₁₃H₂₁N₃O₅S, and it has a molecular weight of approximately 331.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide typically involves the reaction of ethyloxyethylamine with a benzenesulfonyl chloride derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can affect the production of bicarbonate and hydrogen ions, leading to changes in pH and fluid balance. This mechanism is particularly relevant in the treatment of conditions such as glaucoma and certain types of edema .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes both ethyloxyethylamine and aminocarbonyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable reagent in various scientific research applications .

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5S/c14-5-7-20-9-10-21-8-6-16-13(17)11-1-3-12(4-2-11)22(15,18)19/h1-4H,5-10,14H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGYVKRXFQLYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCOCCN)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274356
Record name aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165618-72-4
Record name aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7AMK4J5SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.